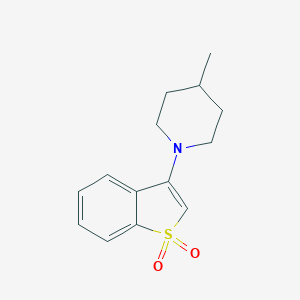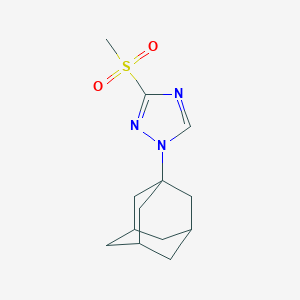
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, also known as DPP-IV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor works by inhibiting the activity of dipeptidyl peptidase-IV, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, improved glucose metabolism, reduced food intake, and reduced body weight. N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has also been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in lab experiments include its specificity for N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, its ability to improve glucose metabolism, and its potential therapeutic applications in various diseases. The limitations of using N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in lab experiments include the need for careful dosing due to potential side effects, the need for appropriate controls, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in combination with other drugs may provide synergistic effects and improve its therapeutic potential.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor involves the reaction of 3,5-dimethylbenzaldehyde with pyrrolidine-2-carboxylic acid to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the desired compound. The final step involves the sulfonylation of the amine group with phenylsulfonyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In diabetes, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to improve glucose metabolism by increasing insulin secretion and reducing glucagon secretion. In obesity, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to reduce food intake and body weight. In cancer, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to inhibit tumor growth and metastasis.
Eigenschaften
Produktname |
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide |
|---|---|
Molekularformel |
C19H22N2O3S |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-14-11-15(2)13-16(12-14)20-19(22)18-9-6-10-21(18)25(23,24)17-7-4-3-5-8-17/h3-5,7-8,11-13,18H,6,9-10H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
YJBGFQBUJCCQKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)

![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)


![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)

![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)



![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)